Product packaging for 2,6-Dibromobenzenesulfonyl chloride(Cat. No.:CAS No. 184170-43-2)

2,6-Dibromobenzenesulfonyl chloride

Cat. No.: B2541723
CAS No.: 184170-43-2
M. Wt: 334.41
InChI Key: JFNIGRXUBVKVQG-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfonyl Chlorides as Synthetic Intermediates

Aryl sulfonyl chlorides are highly valued in organic synthesis primarily due to their role as precursors to sulfonamides and sulfonate esters. orgsyn.orgmagtech.com.cn The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics and diuretics. nih.gov Sulfonate esters, on the other hand, are excellent leaving groups in nucleophilic substitution reactions and are also utilized as protecting groups for alcohols. orgsyn.org The reactivity of the sulfonyl chloride group allows for its conversion into a variety of other sulfur-containing functionalities, further broadening its synthetic utility. orgsyn.orgmagtech.com.cn

Structural Characteristics and Reactivity Overview of Substituted Benzenesulfonyl Chlorides

The reactivity of a benzenesulfonyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups on the ring generally increase the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles. acs.org Conversely, electron-donating groups tend to decrease reactivity. acs.org The stereochemistry around the sulfur atom is tetrahedral. cdnsciencepub.com The position of the substituents also plays a crucial role in the reactivity, with ortho-substituents often exerting steric effects that can either hinder or, in some cases, accelerate reactions. mdpi.com The mechanism of nucleophilic substitution at the sulfonyl sulfur can vary, with possibilities including a concerted, stepwise, or "sticky" dissociative electron transfer process, depending on the substituents. cdnsciencepub.com

Research Landscape of Brominated Aryl Sulfonyl Chlorides

Brominated aryl sulfonyl chlorides are a specific subclass that has garnered research interest due to the dual reactivity offered by the sulfonyl chloride group and the bromine atoms. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of new carbon-carbon bonds. This dual functionality makes them valuable building blocks for the synthesis of complex, polyfunctional molecules. Research in this area often focuses on developing new synthetic methodologies that exploit this dual reactivity and on the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2ClO2S B2541723 2,6-Dibromobenzenesulfonyl chloride CAS No. 184170-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNIGRXUBVKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dibromobenzenesulfonyl Chloride

Established Synthetic Pathways

The established synthetic routes to 2,6-dibromobenzenesulfonyl chloride are broadly categorized into two main approaches: those starting from halogenated aromatic sulfides and those commencing with dibromobenzene derivatives.

Synthesis from Halogenated Aromatic Sulfides

This approach leverages the conversion of a sulfur-containing functional group on a pre-existing di-halogenated benzene (B151609) ring into the desired sulfonyl chloride.

Oxidative chlorination represents a direct and efficient method for transforming aryl thiols, disulfides, and sulfides into their corresponding sulfonyl chlorides. organic-chemistry.org This process typically involves a halogenating agent in the presence of water or an acid. organic-chemistry.orggoogle.com For the synthesis of this compound, a suitable precursor would be a 2,6-dibromophenyl sulfide (B99878) derivative. The reaction proceeds through the oxidation of the sulfur atom and subsequent chlorination to yield the sulfonyl chloride. acsgcipr.org Various reagents can be employed for this transformation, including chlorine gas in the presence of water or a dual-function agent like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which serves as both an oxidant and a chloride source. google.com The use of reagents like N-chlorosuccinimide (NCS) in combination with hydrochloric acid has also been reported for the smooth oxidation of thiol derivatives to sulfonyl chlorides. organic-chemistry.org

Table 1: Oxidative Chlorination of Aromatic Sulfides

Starting Material Reagent(s) Product Yield (%) Reference
2,6-Dibromophenyl chloromethyl sulfide Halogenating agent in water This compound 94.5 google.com

This table presents examples of oxidative chlorination reactions for the synthesis of aromatic sulfonyl chlorides.

A specific pathway to this compound involves the use of 2,6-dibromophenyl chloromethyl sulfide as a key intermediate. This compound can be halogenated in the presence of water to produce the target sulfonyl chloride in a high yield of 94.5%. google.com This method offers a direct conversion of the chloromethyl sulfide group to the sulfonyl chloride functionality.

Another related, albeit multi-step, process starts from m-dibromobenzene. google.com This route involves acylation, reduction, chlorination to form 2-chloromethyl-1,3-dibromobenzene, followed by substitution and sulfonyl chlorination to arrive at the final product. google.com A key step in this sequence is the reaction of 2-chloromethyl-1,3-dibromobenzene with thiourea. google.com

Approaches from Dibromobenzene Precursors

This strategy involves introducing the sulfonyl chloride group onto a dibromobenzene scaffold.

Direct chlorosulfonation of 1,3-dibromobenzene (B47543) is a primary method for the synthesis of this compound. wikipedia.org This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent. stackexchange.com The reaction proceeds by the attack of the electrophile, SO₂Cl⁺, generated from chlorosulfonic acid, on the aromatic ring. stackexchange.com The directing effects of the two bromine atoms on the benzene ring guide the substitution to the position between them (the C2 position).

The reaction of benzene with chlorosulfonic acid is a known method for preparing benzenesulfonyl chloride. orgsyn.org By analogy, applying this to 1,3-dibromobenzene would be expected to yield the desired this compound. However, controlling the reaction conditions is crucial to avoid the formation of polysulfonated byproducts. google.com

Table 2: Chlorosulfonation of Aromatic Compounds

Starting Material Reagent Product Reference
Benzene Chlorosulfonic Acid Benzenesulfonyl chloride orgsyn.org

This table provides examples of chlorosulfonation reactions on aromatic compounds.

An alternative route to this compound starts from 2,6-dibromoaniline (B42060). This method involves the diazotization of the amino group, followed by a reaction that introduces the sulfonyl chloride functionality. A general method for converting anilines to their corresponding sulfonyl chlorides involves treating the diazonium salt with sulfur dioxide in the presence of a copper catalyst. cbijournal.comorgsyn.org

Specifically, 2,6-dibromoaniline can be diazotized using sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures. rsc.org The resulting diazonium salt is then reacted with a solution of sulfur dioxide in acetic acid, with cuprous chloride acting as a catalyst, to yield this compound. orgsyn.org This method is advantageous as it allows for the synthesis of sulfonyl chlorides from readily available anilines. orgsyn.org Recent developments have also explored the use of heterogeneous photocatalysts for the synthesis of arylsulfonyl chlorides from arenediazonium salts. nih.gov

Another variation involves the formation of a stable diazonium salt, such as a zinc chloride or ferric chloride double salt, which can then be reacted with thionyl chloride to produce the sulfonyl chloride. google.com This approach offers advantages in terms of milder reaction conditions and potentially higher yields. google.com

Table 3: Compound Names

Compound Name
This compound
1,3-Dibromobenzene
2,6-Dibromophenyl chloromethyl sulfide
2-Chloromethyl-1,3-dibromobenzene
Thiourea
4-Cyanophenyl methyl sulfide
4-Cyanobenzenesulfonyl chloride
2,4-dichloro-5,5-dimethylhydantoin
N-chlorosuccinimide
Benzenesulfonyl chloride
Benzene
ortho-Dichlorobenzene
2,6-Dibromoaniline
Sodium nitrite
Hydrochloric acid
Sulfur dioxide
Acetic acid
Cuprous chloride
Thionyl chloride
Zinc chloride
Ferric chloride

Development and Optimization of Synthetic Protocols for this compound

The synthesis of this compound, an important intermediate in organic synthesis, has been the subject of various developmental and optimization studies. These efforts have focused on improving reaction yields, simplifying procedures, and adopting more environmentally benign methodologies. The primary route for its synthesis involves the diazotization of 2,6-dibromoaniline followed by a sulfochlorination reaction.

Reaction Conditions and Parameter Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically controlled include temperature, reaction time, and the stoichiometry of the reactants.

A common synthetic approach involves a Sandmeyer-type reaction. This process begins with the diazotization of an aromatic amine, in this case, 2,6-dibromoaniline, using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. google.com Following diazotization, the diazonium salt is treated with a solution of thionyl chloride in the presence of a catalyst, such as cuprous chloride, to introduce the sulfonyl chloride group. google.comgoogle.com

The reaction temperature during the sulfochlorination step is also crucial and is generally maintained at low temperatures. The reaction is often allowed to proceed for several hours to ensure complete conversion. orgsyn.org After the reaction is complete, the product is typically extracted using an organic solvent like ethyl acetate (B1210297), followed by washing and purification steps. google.com

Table 1: Optimized Parameters for a Typical Sulfonyl Chloride Synthesis via Diazotization

ParameterConditionRationale
Diazotization Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt.
Sulfochlorination Temperature 0–10 °CControls the reactivity of thionyl chloride and minimizes side reactions.
Reaction Time 8–12 hoursEnsures the reaction proceeds to completion for higher yields. orgsyn.org
Solvent Dichloromethane, ChloroformInert solvents that dissolve reactants and do not interfere with the reaction.
Purification RecrystallizationRemoves impurities and isolates the pure sulfonyl chloride.

Novel Reagents and Catalysts in Synthesis

Research into the synthesis of sulfonyl chlorides has led to the exploration of novel reagents and catalysts to improve efficiency and safety. In the context of synthesizing this compound, advancements in chlorinating agents and catalytic systems are particularly relevant.

One significant development is the use of N-chlorosuccinimide (NCS) as a chlorinating agent. researchgate.net NCS is a milder and safer alternative to traditional reagents like chlorine gas or thionyl chloride. researchgate.netgoogle.com It can be used in conjunction with a sulfonyl hydrazide precursor, which can be prepared from the corresponding sulfonic acid. This method often proceeds under mild conditions and can produce high yields of the desired sulfonyl chloride. nih.gov

The choice of catalyst also plays a pivotal role. While cuprous chloride is a traditional and effective catalyst in Sandmeyer-type reactions for producing sulfonyl chlorides, other metal catalysts have also been investigated. google.comgoogle.com For instance, the use of ferric chloride has been reported to stabilize the diazonium salt intermediate, potentially leading to improved yields. google.com The selection of the catalyst can be critical for the successful conversion of the diazonium salt to the sulfonyl chloride.

Table 2: Comparison of Reagents and Catalysts in Sulfonyl Chloride Synthesis

Reagent/CatalystRoleAdvantages
N-Chlorosuccinimide (NCS) Chlorinating AgentMilder, safer, and provides high yields under gentle conditions. researchgate.netnih.gov
Thionyl Chloride Chlorinating AgentA powerful and effective reagent for converting sulfonic acids and diazonium salts. google.comorgsyn.org
Cuprous Chloride (CuCl) CatalystA traditional and effective catalyst for Sandmeyer-type sulfochlorination. google.comgoogle.com
Ferric Chloride (FeCl₃) Catalyst/StabilizerCan stabilize the diazonium salt intermediate, potentially improving reaction outcomes. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous solvents, the development of catalytic methods, and the minimization of waste.

A notable green approach to the synthesis of sulfonyl chlorides is the use of an aqueous medium. One such method involves the oxyhalogenation of thiols or disulfides using Oxone (potassium peroxymonosulfate) in the presence of a halide salt like potassium chloride (KCl) in water. rsc.org This process avoids the use of volatile and often toxic organic solvents, making it an environmentally friendlier alternative. rsc.org The reaction is typically rapid and proceeds at room temperature, further contributing to its green credentials. rsc.org

Another strategy is the development of continuous flow synthesis methods. Continuous manufacturing can offer better control over reaction parameters, leading to higher yields and purity, and can also improve safety, especially when dealing with hazardous reagents like chlorosulfonic acid. mdpi.com While not specifically detailed for this compound, the principles of automating and optimizing continuous processes for aryl sulfonyl chlorides are transferable. mdpi.com

The use of safer reagents, such as replacing highly corrosive chlorosulfonic acid with alternatives where possible, is also a key aspect of green synthesis. google.com While chlorosulfonic acid is a common reagent for the sulfonation of aromatic compounds, its high reactivity and the large amount of acidic waste it generates are significant drawbacks. google.commdpi.com

Table 3: Green Chemistry Approaches in Sulfonyl Chloride Synthesis

PrincipleApproachBenefit
Use of Safer Solvents Aqueous reaction mediumReduces the use of volatile organic compounds (VOCs) and their associated environmental and health risks. rsc.org
Catalysis Use of recyclable catalystsMinimizes waste and improves atom economy.
Energy Efficiency Reactions at room temperatureReduces energy consumption and the overall carbon footprint of the process. rsc.org
Waste Prevention Continuous flow synthesisCan lead to higher efficiency and less waste compared to batch processes. mdpi.com

Chemical Reactivity and Mechanistic Studies of 2,6 Dibromobenzenesulfonyl Chloride

General Reactivity Profile of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl ring. They are widely utilized as reagents in organic synthesis. molport.com

The sulfonyl chloride functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. fiveable.me This arrangement makes sulfonyl chlorides highly reactive electrophiles. molport.comfiveable.me The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom, rendering it susceptible to attack by nucleophiles. fiveable.me This inherent electrophilicity is central to the broad utility of aryl sulfonyl chlorides in chemical synthesis. molport.com

The chlorine atom in the sulfonyl chloride group is a good leaving group, which further enhances its reactivity in nucleophilic substitution reactions. fiveable.me This allows for the ready displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols. molport.comfiveable.me

The presence of substituents on the aryl ring can significantly influence the reactivity of the sulfonyl chloride group. In the case of 2,6-dibromobenzenesulfonyl chloride, the two bromine atoms in the ortho positions exert a notable effect.

Studies on related aryl sulfonyl chlorides have shown that ortho-alkyl substituents can lead to an enhanced reactivity in nucleophilic substitution reactions, a phenomenon sometimes referred to as "steric acceleration". researchgate.netmdpi.com This counterintuitive effect is attributed to the relief of steric strain in the transition state. researchgate.net While both inductive and steric effects of ortho-alkyl groups would typically be expected to decrease the reaction rate, their presence can lead to a rigid and sterically congested ground state structure. mdpi.comnih.gov The transition to a less sterically hindered transition state can therefore be energetically favorable, leading to an accelerated reaction rate. researchgate.net

Nucleophilic Substitution Reactions

The electrophilic sulfur atom in this compound is a prime target for nucleophilic attack, leading to a variety of substitution products. These reactions are fundamental to the synthetic applications of this compound.

One of the most significant applications of aryl sulfonyl chlorides is the synthesis of sulfonamides. molport.comnih.gov Sulfonamides are a class of compounds with a wide range of applications, particularly in medicinal chemistry. nih.gov The reaction involves the displacement of the chloride ion from the sulfonyl chloride by an amine. wikipedia.org

Aminolysis is the reaction of a compound with an amine, resulting in the cleavage of a bond. In the context of this compound, aminolysis involves the reaction with a primary or secondary amine to form the corresponding N-substituted sulfonamide. molport.com This reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom to yield the stable sulfonamide product. youtube.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. molport.com

The general mechanism for the aminolysis of an acid chloride to form an amide involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the chloride leaving group and deprotonation. youtube.com A similar principle applies to the aminolysis of sulfonyl chlorides.

The reaction of this compound with various amines allows for the synthesis of a diverse range of substituted sulfonamide derivatives. The bromine atoms at the 2 and 6 positions of the benzene (B151609) ring provide handles for further chemical modifications, making this compound a useful building block for creating more complex molecules. google.com

The synthesis of sulfonamides from sulfonyl chlorides is a well-established and versatile reaction. nih.govresearchgate.net By selecting different primary or secondary amines, a wide array of sulfonamides with varying substituents on the nitrogen atom can be prepared. This modularity is a key advantage in drug discovery and materials science.

Below are illustrative tables detailing the reactants and products in the synthesis of sulfonamide derivatives.

Table 1: Aminolysis of this compound with Primary Amines

This compound Primary Amine Product (N-Substituted Sulfonamide)
MethylamineN-Methyl-2,6-dibromobenzenesulfonamide
AnilineN-Phenyl-2,6-dibromobenzenesulfonamide
BenzylamineN-Benzyl-2,6-dibromobenzenesulfonamide

Table 2: Aminolysis of this compound with Secondary Amines

This compound Secondary Amine Product (N,N-Disubstituted Sulfonamide)
DimethylamineN,N-Dimethyl-2,6-dibromobenzenesulfonamide
Piperidine1-[(2,6-Dibromophenyl)sulfonyl]piperidine
Morpholine4-[(2,6-Dibromophenyl)sulfonyl]morpholine

Formation of Sulfonic Acids and Their Salts

Hydrolysis of this compound results in the formation of 2,6-dibromobenzenesulfonic acid and hydrochloric acid. This reaction is a characteristic transformation of most sulfonyl chlorides and represents a key pathway for their conversion into the corresponding sulfonic acids.

The hydrolysis process involves the nucleophilic attack of water on the electrophilic sulfur center of the sulfonyl chloride. cdnsciencepub.comacs.org This reaction can proceed under neutral conditions, albeit slowly, or can be accelerated by the presence of acids or bases. The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-like), particularly for arenesulfonyl chlorides. nih.gov

In alkaline hydrolysis, a base such as sodium hydroxide (B78521) is used. The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly faster reaction rate. The initial product is the sodium salt of the sulfonic acid (sodium 2,6-dibromobenzenesulfonate) and sodium chloride. google.com This method is often preferred for its efficiency and the direct production of the sulfonate salt, which can be useful for subsequent reactions or applications. google.com The exothermic nature of this reaction requires careful temperature control, especially on a larger scale, due to the initial phase separation of the reactants. google.com

A related reaction is the aminolysis with aqueous ammonia, which converts this compound into 2,6-dibromobenzenesulfonamide. vu.nl This highlights the susceptibility of the sulfur-chlorine bond to cleavage by various nucleophiles, including water.

Reactions with Unsaturated Organic Compounds

Annulation reactions involve the formation of a new ring onto a substrate. Sulfonyl chlorides are known to participate in such reactions with various unsaturated organic compounds, including alkenes and alkynes, leading to the synthesis of diverse cyclic structures. magtech.com.cn These reactions often proceed via radical pathways or through the formation of intermediate species like sulfenes.

While specific examples of annulation reactions involving this compound are not extensively documented in the literature, the general reactivity of the sulfonyl chloride functional group suggests its potential as a partner in such transformations. For instance, sulfonyl chlorides can undergo [2+2] annulation reactions with electron-rich alkenes or enamines. magtech.com.cn These reactions can be initiated photochemically, thermally, or by using a base to generate a sulfene (B1252967) intermediate (in cases where the sulfonyl chloride has an α-hydrogen, which is not applicable here).

Given the structure of this compound, its participation in annulation reactions would likely proceed via a direct reaction with an unsaturated partner, potentially catalyzed by a transition metal or initiated by radicals. Such reactions would construct novel sulfur-containing heterocyclic systems fused with the 2,6-dibromophenyl moiety. The development of such annulation strategies represents an area for further research in expanding the synthetic utility of this compound. bohrium.comthieme-connect.de

Radical Reaction Pathways

Aryl sulfonyl chlorides, including this compound, can undergo reactions proceeding through radical intermediates. These reactions are often initiated by thermal or photochemical means, or through the use of radical initiators. rsc.org The homolytic cleavage of the sulfur-chlorine bond can generate a sulfonyl radical (ArSO₂•), which can then participate in various downstream reactions.

One notable radical pathway is the Meerwein-type reaction for the synthesis of arylsulfonyl chlorides from aryldiazonium salts. This process involves the single-electron reduction of the diazonium salt, often by a copper(I) catalyst, to form an aryl radical. This aryl radical subsequently reacts with sulfur dioxide to generate an S-centered sulfonyl radical, which is then trapped by a chlorine radical to yield the final arylsulfonyl chloride. acs.orgdurham.ac.uk While this describes the synthesis of the title compound, the reverse process, desulfonylation, can also occur under radical conditions.

Furthermore, the bromine atoms on the aromatic ring can influence radical reactions. For instance, in visible-light-mediated photoredox catalysis, the generation of arylsulfonyl radicals from arylsulfonyl chlorides is a key step in the synthesis of various sulfur-containing compounds. researchgate.net The specific influence of the ortho-bromo substituents on the stability and reactivity of the resulting sulfonyl radical from this compound would be an area for further mechanistic investigation.

Ionic Reaction Pathways

Ionic reactions of this compound are dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is fundamental to the formation of sulfonamides and sulfonate esters. wikipedia.org

The general mechanism for these reactions involves the attack of a nucleophile (such as an amine or an alcohol) on the sulfonyl sulfur, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the corresponding sulfonamide or sulfonate ester. The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of a base to neutralize the liberated hydrochloric acid. wikipedia.org

Reactions with Imines

The reaction of sulfonyl chlorides with imines typically leads to the formation of N-sulfonylated products. The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds.

In the case of this compound, the reaction with an imine would proceed via the formation of an N-sulfonyliminium ion intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and the structure of the imine. For example, it can be trapped by nucleophiles present in the reaction mixture. researchgate.net The steric bulk imposed by the two ortho-bromine atoms on the benzenesulfonyl group could influence the stereochemical outcome of these reactions, a factor that is often critical in the synthesis of complex molecules.

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundImineN-Sulfonylated imine derivativePresence of a base, aprotic solvent

This table represents a generalized reaction. Specific conditions and outcomes would depend on the nature of the imine.

Exploration of Other Transformation Reactions

Beyond its direct reactivity at the sulfonyl chloride group, this compound can undergo transformations involving the reduction of the sulfonyl group and cross-coupling reactions at the bromine centers.

Reduction Reactions

The sulfonyl chloride group in this compound can be reduced to various other sulfur-containing functional groups. Common reduction products include thiols and disulfides. Reagents such as lithium aluminum hydride or zinc and acid are effective for this transformation. taylorfrancis.com Catalytic reduction using a palladium catalyst under a hydrogen atmosphere has also been reported for the reduction of aromatic sulfonyl chlorides to thiols. taylorfrancis.com

Another important reduction reaction is the conversion of sulfonyl chlorides to sulfinamides. This can be achieved using triphenylphosphine (B44618) as the reducing agent in the presence of an amine. A study on the synthesis of sulfinamides from various sulfonyl chlorides included ortho-bromophenylsulfonyl chloride as a substrate, which afforded the corresponding sulfinamide, albeit in a lower yield compared to the ortho-chloro analogue, alongside the sulfonamide as a significant byproduct. This suggests that this compound would likely undergo a similar transformation.

Starting MaterialReagent(s)Product
o-Bromophenylsulfonyl chlorideTriphenylphosphine, BenzylamineN-Benzyl-2-bromobenzenesulfinamide (46%) and N-Benzyl-2-bromobenzenesulfonamide (20%)

Data from a study on a related compound, suggesting a potential reaction pathway for this compound.

Cross-Coupling Reactions Involving Bromine Centers

The two bromine atoms on the benzene ring of this compound are potential sites for cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The reactivity of the bromine atoms in cross-coupling reactions can be influenced by the presence of the sulfonyl chloride group. The electron-withdrawing nature of the SO₂Cl group can affect the oxidative addition step of the catalytic cycle. Studies on the Suzuki cross-coupling of di-bromo-substituted aromatic compounds, such as 2,5-dibromo-3-hexylthiophene, have shown that selective mono-arylation can be achieved under controlled conditions. nih.gov It is conceivable that this compound could undergo similar selective or double cross-coupling reactions, providing a pathway to highly substituted aromatic compounds. The steric hindrance from the ortho-substituents would also play a crucial role in the feasibility and selectivity of these transformations. rsc.orgresearchgate.net

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseMono- or di-arylated benzenesulfonyl chloride derivative

This table represents a generalized Suzuki cross-coupling reaction. Specific conditions and outcomes would depend on the nature of the arylboronic acid and the catalyst system employed.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecular Architectures

The structure of 2,6-dibromobenzenesulfonyl chloride allows it to serve as a foundational component for creating complex molecular structures. The sulfonyl chloride moiety acts as a versatile handle for introducing the sulfonyl group into molecules, a common feature in many biologically active compounds and functional materials. The bromine atoms provide additional points for modification, enabling the extension and elaboration of the molecular scaffold through reactions such as Suzuki or Stille cross-coupling. This multi-faceted reactivity is instrumental in the assembly of sophisticated, three-dimensional molecules with tailored properties.

Synthesis of Biologically Relevant Scaffolds

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. nih.gov this compound has proven to be a valuable precursor in the creation of several classes of biologically important compounds.

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications. nih.gov The reaction of this compound with various primary or secondary amines provides a direct route to a diverse range of 2,6-dibromobenzenesulfonamides. These molecules can serve as intermediates for further functionalization or as final products themselves. The presence of the two bromine atoms offers opportunities for subsequent modifications, allowing for the generation of a library of structurally diverse sulfonamides for biological screening. The synthesis of sulfonamides is often a straightforward process involving the reaction of a sulfonyl chloride with an amine. nih.gov

While direct synthesis of benzoxathiazocine 1,1-dioxides using this compound is not explicitly detailed in the provided search results, the synthesis of structurally related benzothiadiazine 1,1-dioxides highlights a relevant synthetic strategy. The synthesis of 4-arylbenzothiadiazine dioxides involves the cyclization of ortho-benzoylbenzenesulfonyl chlorides with hydrazine. mdpi.com This suggests a potential pathway where a suitably substituted derivative of this compound could be used to construct analogous eight-membered ring systems like benzoxathiazocines. The fundamental reaction involves the formation of a heterocyclic ring containing a sulfonamide group, a common transformation for sulfonyl chlorides.

The synthesis of 1,1-dioxido-1,2-benzisothiazoline derivatives often involves the cyclization of an ortho-substituted benzenesulfonyl chloride. While a direct example using this compound is not available, the general synthetic principle is well-established. For instance, the synthesis of 1,2,3-benzothiadiazine 1,1-dioxides, which are structurally related, utilizes an ortho-disubstituted benzene (B151609) derivative that undergoes cyclization. mdpi.com This indicates the potential for this compound to be a precursor for such heterocyclic systems, likely after conversion of one of the bromine atoms to a group capable of intramolecular cyclization onto the sulfonyl moiety.

Utilization in Polymer Chemistry

The reactivity of this compound also extends to the field of materials science, particularly in the synthesis of functional polymers.

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The incorporation of sulfonamide groups into the polymer backbone can further enhance their characteristics, such as solubility and processability. Research has shown that monomers containing a sulfonamide moiety can be used to synthesize poly(aryl ether sulfonamide)s through nucleophilic aromatic substitution polymerization. researchgate.net Although the specific use of this compound as a monomer is not directly reported, its derivative, 2,4-difluoro-N,N-dimethylbenzenesulfonamide, has been successfully employed for this purpose. researchgate.net This suggests that a similar monomer derived from this compound could be a viable candidate for creating novel poly(aryl ether sulfonamide)s. The general approach involves reacting a di-activated monomer with a bisphenol, where the electron-withdrawing nature of the sulfonyl group facilitates the polymerization. researchgate.net

Preparation of Alternating Copolymers for Advanced Materials

The synthesis of alternating copolymers, where two or more monomer units are arranged in a regular, alternating sequence, is a powerful strategy for creating materials with precisely controlled properties. This control over the polymer microstructure can lead to enhanced thermal stability, specific optical behavior, and tailored mechanical performance, making such materials highly desirable for advanced applications.

Theoretically, a bifunctional molecule like this compound, possessing a reactive sulfonyl chloride group and two bromine atoms on the aromatic ring, could serve as a monomer in polycondensation reactions. The sulfonyl chloride group is highly susceptible to nucleophilic attack by functional groups such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester linkages, which can form the backbone of a polymer. The bromine atoms, in turn, could potentially be used for subsequent cross-coupling reactions to create more complex, network-like polymer structures.

However, a comprehensive review of the current scientific literature does not yield specific examples or detailed research findings on the use of this compound for the preparation of alternating copolymers. While the fundamental reactivity of the sulfonyl chloride functional group is well-established, its application in the context of creating alternating polymeric structures with advanced material properties has not been explicitly reported.

Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts is a cornerstone of chemical innovation, enabling more efficient, selective, and environmentally benign synthetic methodologies. Arylsulfonyl chlorides and their derivatives are known to be valuable precursors in this regard. The electron-withdrawing nature of the sulfonyl group, combined with the steric and electronic effects of the substituents on the aromatic ring, can be harnessed to create unique chemical environments for catalysis or to act as a protecting or directing group in complex syntheses.

For instance, a related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e] sigmaaldrich.combldpharm.comsynquestlabs.comthiadiazine-7-sulfonamide 1,1-dioxide, has been synthesized and utilized as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthenes. researchgate.net This demonstrates that complex molecules containing a bromo-sulfonamide moiety can exhibit catalytic activity.

In the case of this compound, its structure suggests potential for the development of new chemical entities. The two bromine atoms could be substituted through various cross-coupling reactions to introduce other functional groups, leading to a library of new compounds. These derivatives could then be screened for catalytic activity or other useful properties. The sulfonyl chloride moiety itself can be reacted with a wide range of nucleophiles to generate a diverse set of sulfonamides and sulfonate esters, which are common scaffolds in medicinal chemistry and materials science.

Despite these theoretical possibilities, a thorough search of published scientific research reveals no specific instances where this compound has been used as a direct precursor for the development of novel, isolated reagents or catalysts that have been subsequently characterized and applied in synthesis. While the potential for such applications exists based on the general reactivity of related compounds, dedicated studies on this compound for these purposes are not currently available in the public domain.

Spectroscopic Characterization Methodologies for 2,6 Dibromobenzenesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the molecular structure of a compound. However, no specific experimental data for the ¹H NMR or ¹³C NMR of 2,6-dibromobenzenesulfonyl chloride could be located.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum would be anticipated to show signals corresponding to the aromatic protons of the 2,6-dibromobenzenoid ring. The substitution pattern would likely result in a complex splitting pattern, and the precise chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl chloride group and the bromine atoms. Without experimental data, a definitive analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. One would expect distinct signals for the carbon atoms bearing the bromine atoms, the carbon attached to the sulfonyl chloride group, and the remaining aromatic carbons. The exact chemical shifts, which are crucial for structural assignment, are not available in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides insights into the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for the sulfonyl chloride group (S=O and S-Cl stretching) and the substituted benzene (B151609) ring (C-H and C=C stretching). However, a specific, experimentally obtained FTIR spectrum with peak assignments is not documented.

Raman Spectroscopy

Raman spectroscopy would offer complementary information to FTIR, particularly for the symmetric vibrations and the carbon skeleton. As with other spectroscopic methods, no dedicated Raman spectral data for this compound has been found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. A mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine and chlorine atoms. Analysis of the fragmentation pattern would provide further structural clues. Regrettably, no such mass spectral data is currently available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. For this compound, with the chemical formula C₆H₃Br₂ClO₂S, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the molecular formula.

Table 1: Theoretical Mass Data for this compound
FormulaCalculated Monoisotopic Mass (Da)
C₆H₃⁷⁹Br₂³⁵ClO₂S339.7808

The experimentally determined mass from an HRMS analysis should align with this theoretical value within a very narrow tolerance (typically < 5 ppm), thereby confirming the elemental composition and identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π→π* transitions within the benzene ring.

While specific spectral data for this compound is not widely published, data for analogous compounds such as benzenesulfonyl chloride and p-toluenesulfonyl chloride can provide insight. nih.govnist.gov For instance, benzenesulfonyl chloride exhibits UV absorption maxima that can be referenced for comparison. nih.gov The presence of two bromine atoms on the benzene ring in the 2,6-positions is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzenesulfonyl chloride due to the electronic effects of the halogen substituents.

Table 2: Expected UV-Vis Absorption Data for Aromatic Sulfonyl Chlorides
CompoundExpected λmax (nm)Solvent
Benzenesulfonyl Chloride~220, 265, 272Ethanol
This compoundShifted from referenceEthanol/Methanol

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction and determining the purity of a product. For this compound, a standard TLC analysis would be performed on a silica (B1680970) gel plate, which serves as the stationary phase.

A suitable mobile phase, or eluent, would consist of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is optimized to achieve good separation of the desired compound from any impurities or starting materials. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), where the aromatic compound will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot.

Table 3: Typical TLC Parameters for this compound
ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 4:1 v/v)
VisualizationUV light (254 nm)

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under the specific TLC conditions.

Crystallographic Analysis

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction

Table 4: Hypothetical Crystallographic Data Parameters for this compound
ParameterInformation Yielded
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Bond Lengths and AnglesPrecise intramolecular distances and angles

This data would unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzene ring, providing incontrovertible proof of the compound's structure.

Determination of Molecular Structure

The molecular structure of this compound can be unequivocally determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are fundamental in elucidating the carbon-hydrogen framework of the molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. Due to the symmetrical substitution pattern of the benzene ring, a specific splitting pattern is expected. The proton environment is analogous to that of similar 2,6-disubstituted benzenesulfonyl chlorides, such as the 2,6-dichloro and 2,6-difluoro derivatives. The spectrum would likely exhibit a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions.

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of unique carbon signals will correspond to the symmetry of the molecule. For this compound, four distinct signals in the aromatic region are anticipated, corresponding to the carbon atoms at positions 1, 2/6, 3/5, and 4. The chemical shifts of these carbons are influenced by the electronegativity of the bromine and sulfonyl chloride substituents.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the sulfonyl chloride and the substituted benzene ring. Key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1375-1400 cm⁻¹ and 1170-1195 cm⁻¹, respectively. Additionally, C-Br stretching vibrations can be expected in the lower frequency region of the spectrum. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and its characteristic isotopic pattern, due to the presence of two bromine atoms and one chlorine atom, would be a key identifier. The fragmentation pattern would likely involve the loss of the chlorine atom, the SO₂ group, and bromine atoms, leading to the formation of characteristic fragment ions.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons exhibiting a triplet and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring.
¹³C NMR Four distinct signals in the aromatic region, confirming the molecular symmetry.
IR Spectroscopy Strong absorption bands for S=O stretching (asymmetric and symmetric), as well as C-Br stretching and aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern for Br₂Cl. Fragmentation would likely show loss of Cl, SO₂, and Br.
Elucidation of Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state, including their packing and the nature of intermolecular forces, is determined by single-crystal X-ray diffraction. While a crystal structure for this compound is not publicly documented, analysis of related compounds allows for a predictive understanding of its solid-state behavior.

X-ray Crystallography:

Table 2: Predicted Crystallographic Parameters for this compound

Parameter Predicted Information
Crystal System Likely to be in a common system such as monoclinic or orthorhombic.
Space Group Dependent on the symmetry of the packing arrangement.
Unit Cell Dimensions Would provide the size and shape of the repeating unit in the crystal.
Intermolecular Interactions Expected to be dominated by van der Waals forces and potential halogen bonding (C-Br···O=S and C-Cl···O=S).

Computational Chemistry and Theoretical Investigations of 2,6 Dibromobenzenesulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule from first principles. For 2,6-dibromobenzenesulfonyl chloride, these calculations can predict its geometry, electronic landscape, and the energetics of various conformations and reaction pathways.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a complex interplay of inductive and resonance effects. The two bromine atoms at the ortho positions to the sulfonyl chloride group exert strong electron-withdrawing inductive effects due to their high electronegativity. This significantly influences the electron density distribution across the benzene (B151609) ring and at the sulfonyl group.

Table 1: Predicted Electronic Properties of this compound (by analogy to related compounds)

PropertyPredicted CharacteristicRationale
Dipole Moment SignificantDue to the highly polar S=O and S-Cl bonds, and the electronegative bromine atoms.
Mulliken Charges Positive on Sulfur, Negative on Oxygen and ChlorineReflects the high degree of bond polarization in the sulfonyl chloride group.
HOMO-LUMO Gap ModerateThe electron-withdrawing groups likely lower the energy of both frontier orbitals.

This table is illustrative and based on general principles of computational chemistry as applied to analogous structures.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would likely reveal strong p-character in the S=O bonds, indicative of double bond character. The C-S and C-Br bonds will exhibit significant covalent character, while the S-Cl bond will have a more pronounced ionic character, predisposing it to nucleophilic attack.

Conformational Analysis and Energetics

The conformational landscape of this compound is primarily dictated by the rotation around the C-S bond. The bulky bromine atoms in the ortho positions create significant steric hindrance, which will restrict the free rotation of the sulfonyl chloride group.

Computational conformational scans can identify the most stable (lowest energy) conformer. It is anticipated that the lowest energy conformation will be one where the S-Cl bond is oriented away from the bromine atoms to minimize steric repulsion. The potential energy surface would likely show significant barriers to rotation, indicating that the molecule is relatively rigid. The principles of conformational analysis in disubstituted cyclohexanes, where bulky groups prefer equatorial positions to minimize 1,3-diaxial interactions, can be seen as analogous to the steric avoidance in this planar system.

Table 2: Estimated Rotational Barrier for the C-S Bond in this compound

ConformationRelative Energy (kcal/mol)Description
Staggered (S-Cl anti to C-Br) 0 (Reference)Most stable conformation with minimized steric hindrance.
Eclipsed (S-Cl syn to C-Br) HighHighly unstable due to severe steric clashes between the chlorine and bromine atoms.

This table presents a qualitative prediction of conformational energetics.

Transition State Calculations for Reaction Mechanisms

Benzenesulfonyl chlorides are common reagents in organic synthesis, often undergoing nucleophilic substitution at the sulfur atom. Theoretical studies on related arenesulfonyl chlorides have shown that the mechanism of these reactions can be elucidated through transition state calculations.

For the reaction of this compound with a nucleophile, such as a chloride ion in an isotopic exchange reaction, a bimolecular nucleophilic substitution (SN2) mechanism is expected. nih.govbldpharm.com DFT calculations can be used to locate the transition state structure and calculate the activation energy for this process. The transition state would feature a pentacoordinate sulfur atom with the incoming nucleophile and the leaving chloride ion in axial positions. The presence of two ortho-substituents, as in this compound, has been shown to potentially accelerate such reactions due to ground-state destabilization and a rigid, pre-organized structure that is amenable to the transition state geometry. nih.govbldpharm.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their motion, interactions with solvents, and conformational flexibility at a given temperature. While no specific MD simulation studies on this compound have been reported, the methodology is well-established.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field. The simulation would then solve Newton's equations of motion for all atoms, tracking their trajectories over time.

From these simulations, one could analyze:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: The frequency and nature of rotations around the C-S bond.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

Given the rigidity suggested by conformational analysis, MD simulations would likely show limited rotational freedom of the sulfonyl chloride group.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the condensed-phase properties of molecules, including their crystal packing and interactions with biological macromolecules.

Hydrogen Bonding Interactions

The sulfonyl group in this compound is a potent hydrogen bond acceptor. The two oxygen atoms bear partial negative charges and can readily participate in hydrogen bonds with suitable donor molecules, such as water or alcohols.

Computational studies on related sulfonamides have confirmed the ability of the sulfonyl oxygens to form strong hydrogen bonds. nih.govchemicalbook.comwikipedia.org In a protic solvent environment, it is expected that the sulfonyl group of this compound would be extensively hydrogen-bonded.

Furthermore, the bromine atoms, with their lone pairs of electrons, can also act as weak hydrogen bond acceptors. The aromatic C-H bonds, while weakly acidic, could potentially act as hydrogen bond donors in certain contexts.

Table 3: Potential Hydrogen Bonding Interactions Involving this compound

DonorAcceptor on this compoundInteraction TypeExpected Strength
O-H (e.g., from water)Sulfonyl OxygenStrong Hydrogen BondStrong
N-H (e.g., from an amine)Sulfonyl OxygenStrong Hydrogen BondStrong
O-H (e.g., from water)Bromine AtomWeak Hydrogen BondWeak
C-H (activated)Sulfonyl OxygenWeak Hydrogen BondWeak

Halogen Bonding Characterization

Theoretical investigations into the non-covalent interactions of this compound highlight the significant role of halogen bonding. The bromine atoms, substituted at the ortho positions of the benzene ring, possess regions of positive electrostatic potential known as σ-holes. These σ-holes, located along the axis of the C-Br bond, can interact favorably with nucleophilic regions of other molecules, such as lone pairs on oxygen or nitrogen atoms.

Computational studies on similar halogenated aromatic compounds reveal that the strength of these halogen bonds is influenced by the electronic environment. mdpi.com In this compound, the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) group depletes electron density from the aromatic ring. This, in turn, enhances the positive character of the σ-holes on the bromine atoms, making them more potent halogen bond donors.

Density Functional Theory (DFT) calculations on related systems, such as complexes of dihalopyridines, have been used to quantify the energetics of these interactions, with interaction energies for bromine-involved halogen bonds being significant. mdpi.comrsc.org For this compound, theoretical models would predict the formation of robust halogen bonds in the solid state or in non-polar solvents, often in competition or cooperation with other non-covalent interactions like hydrogen bonds, should a suitable donor be present in a co-crystal. mdpi.com The geometry of these interactions is highly directional, a key feature that can be used to engineer specific crystal packing arrangements.

Pi-Stacking and Other Aromatic Interactions

The aromatic core of this compound is central to its participation in π-stacking and other aromatic interactions. Computational chemistry provides tools to understand and quantify these forces, which are critical for molecular recognition and crystal engineering. Hybrid density functional theory, which incorporates a portion of exact Hartree-Fock exchange, has proven effective in modeling the subtle energetics of π-stacked aromatic complexes. nih.gov

Due to the significant electron-withdrawing power of the -SO₂Cl group and the two bromine atoms, the π-system of this compound is relatively electron-deficient. This electron deficiency promotes favorable interactions with electron-rich aromatic systems in what is known as a quadrupole-quadrupole or "push-pull" stacking arrangement. Theoretical calculations would likely show a preference for offset or parallel-displaced stacking geometries over a face-to-face arrangement, as this minimizes electrostatic repulsion and maximizes attractive dispersion forces. nih.gov

Furthermore, interactions between the π-system and halogen atoms (halogen-π interactions) are also predicted. In this case, the electron-rich region of a neighboring aromatic ring could interact with the electrophilic σ-hole of one of the bromine atoms on the this compound molecule. Studies on related dihalo-aromatic compounds have shown these interactions to be a significant factor in their solid-state structures. rsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a unique fingerprint of the molecular environment is created. While a specific crystal structure for this compound is not publicly available for this analysis, studies on analogous aromatic sulfonyl chlorides and sulfonamides provide a clear framework for prediction. nih.govmdpi.comresearchgate.net

A Hirshfeld analysis of this compound would partition the molecular surface to reveal the relative contributions of different intermolecular contacts. The analysis would likely highlight the following key interactions:

H···Br/Br···H Contacts: Representing the halogen bonds, these would appear as distinct, sharp spikes in the 2D fingerprint plot, indicating their directional and relatively close-contact nature.

H···O/O···H Contacts: Involving the sulfonyl oxygen atoms, these would signify hydrogen bonding if protic species are present in the crystal, or other weak contacts. These are typically dominant interactions in related sulfonyl structures. mdpi.com

H···H Contacts: These contacts generally account for a large percentage of the total surface area, representing van der Waals forces. researchgate.net

C···H/H···C Contacts: Indicative of weak C-H···π interactions. researchgate.net

By mapping the electrostatic potential onto the Hirshfeld surface, positive (blue) regions corresponding to the σ-holes on the bromine atoms and the hydrogens, and negative (red) regions on the sulfonyl oxygens would be visualized, offering a direct depiction of the sites for electrophilic and nucleophilic interactions. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry allows for the a priori prediction of various spectroscopic properties of this compound, which can aid in its identification and structural elucidation.

NMR Spectroscopy: Density Functional Theory (DFT) is widely used to calculate nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ). By calculating the ¹³C and ¹H chemical shifts for the molecule, a theoretical spectrum can be generated. These calculations would predict distinct signals for the three unique aromatic carbons and the single type of aromatic proton, with the chemical shifts influenced by the strong deshielding effects of the sulfonyl chloride and bromine substituents.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound can be computed through frequency calculations at the DFT level. This theoretical vibrational spectrum would show characteristic peaks corresponding to specific bond stretches and bends. Key predicted frequencies would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1160-1200 cm⁻¹ regions, respectively), C-S stretching, C-Br stretching, and various aromatic C-C and C-H vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to its absorption in the UV-visible range. The calculations would identify the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions would primarily be of the π → π* type within the substituted benzene ring.

Reactivity and Selectivity Predictions

Estimation of Electron-Withdrawing Effects

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents. This effect can be quantified using the Hammett equation, which provides a linear free-energy relationship for substituted benzene derivatives. wikipedia.org The key substituent is the sulfonyl chloride group (-SO₂Cl).

The Hammett substituent constant (σ) is a measure of the electronic influence of a substituent on a reaction center. A positive value indicates an electron-withdrawing group. While a specific constant for the entire 2,6-dibromo-substituted group is not commonly tabulated, the effect can be estimated from its components.

Substituent GroupHammett Constant (σₚ)Hammett Constant (σₘ)
-SO₂Cl1.111.20
-Br0.230.39

Data sourced from established Hammett constant tables. pitt.edu

The σ values for the -SO₂Cl group are exceptionally high, indicating it is one of the strongest electron-withdrawing groups. pitt.edu This effect arises from the strong inductive pull of the electronegative oxygen and chlorine atoms attached to the sulfur. The bromine atoms also contribute to this effect through induction (σ = +0.39 at the meta position relative to a reaction center). pitt.edu The cumulative effect of one -SO₂Cl group and two ortho-bromine atoms renders the sulfur atom highly electrophilic and makes the aromatic ring itself electron-poor and susceptible to nucleophilic aromatic substitution under certain conditions.

Analysis of Steric and Electronic Effects on Reaction Pathways

The reaction pathways of this compound are governed by a combination of the powerful electronic effects discussed above and significant steric hindrance.

Electronic Effects: The primary reaction site is the highly electrophilic sulfur atom of the sulfonyl chloride group. It is readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, water) to displace the chloride ion, forming sulfonamides, sulfonates, and sulfonic acids, respectively. The strong electron-withdrawing nature of the ring enhances the leaving group ability of the chloride and stabilizes the transition state of the nucleophilic attack.

Steric Effects: The two bromine atoms flanking the -SO₂Cl group create substantial steric bulk. This steric hindrance can modulate the reactivity of the sulfonyl chloride. While the sulfur atom remains accessible, very bulky nucleophiles may experience a slower reaction rate compared to reactions with less hindered sulfonyl chlorides like tosyl chloride. More importantly, this steric crowding significantly restricts the rotation around the C-S bond, forcing the sulfonyl group into a specific conformation relative to the ring. This conformational locking can influence the selectivity of reactions at the sulfonyl group and is a key feature in designing chiral catalysts or specific molecular scaffolds. For reactions involving the aromatic ring itself, the ortho-bromine atoms sterically block positions 3 and 5, directing any potential nucleophilic aromatic substitution to the para-position (position 4).

Q & A

Basic Research Question

  • HPLC-UV/Vis : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Limit of detection (LOD) for brominated byproducts (e.g., 2,4-dibromo isomer) is 0.1% .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode can identify sulfonic acid contaminants (e.g., m/z 312.82 for [M-H]⁻) .

How do intramolecular polar–π interactions influence the reactivity of 2,6-dibromobenzenesulfonamides?

Advanced Research Question
Computational studies () show that the sulfonamide group forms NH–π interactions (distance: ~3.2 Å) with flanking aromatic rings, lowering the pKa by 1–2 units compared to non-aromatic analogs. This stabilizes intermediates in nucleophilic substitution reactions.

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and quantify interaction energies (e.g., −4.2 kcal/mol for optimal geometry) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves (tested for >60-min penetration resistance), goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect in halogen-resistant containers. Avoid water due to hydrolysis risks .
  • First Aid : For skin contact, rinse with 5% sodium thiosulfate solution followed by soap and water .

How can the sulfonyl chloride group be selectively functionalized in the presence of bromine substituents?

Advanced Research Question

  • Amination : Use NH₃ in THF at −20°C to avoid competing nucleophilic aromatic substitution (NAS) at bromine sites. Reaction yields >90% sulfonamide .
  • Grignard Reactions : Protect the sulfonyl chloride with TEMPO before adding organomagnesium reagents to prevent reduction of Br substituents .

What are the environmental and regulatory considerations for disposing of this compound waste?

Basic Research Question

  • Regulatory Status : Not listed under REACH Annex XIV (Authorization required) or SVHC ().
  • Waste Treatment : Hydrolyze with excess NaOH (10% w/v) to convert to benign sulfonate salts before incineration .

How does steric hindrance from bromine substituents affect coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question
The 2,6-dibromo configuration creates steric bulk (van der Waals radius: Br = 1.85 Å), reducing coupling efficiency.

  • Optimization : Use Pd(OAc)₂ with SPhos ligand (10 mol%) in toluene/EtOH (3:1) at 80°C. Yields improve from 40% to 75% with microwave-assisted heating .

What structural analogs of this compound show enhanced bioactivity?

Advanced Research Question

  • Cyanamide Derivatives : Replace Br with electron-withdrawing groups (e.g., –CF₃) to improve protease inhibition (IC₅₀ reduced from 12 µM to 2.5 µM) .
  • Pharmacophore Mapping : QSAR models indicate that logP >3.0 and PSA <80 Ų correlate with blood-brain barrier penetration .

How can computational modeling guide the design of this compound-based inhibitors?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase). Adjust substituent positions to optimize hydrogen bonds (e.g., –SO₂NH₂ with Arg-67) .
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) to prioritize synthesis targets .

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